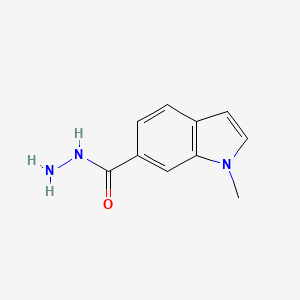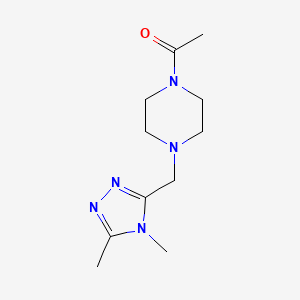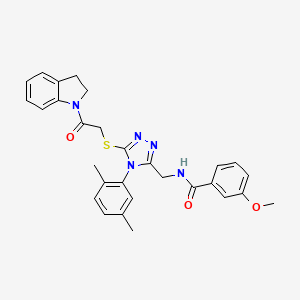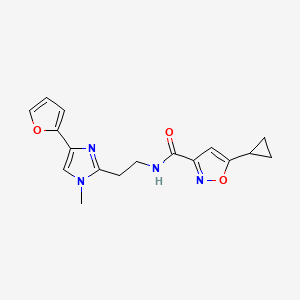
3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid” is a chemical substance with a molecular weight of 340.14 . It is also known as 3-((4-bromophenyl)sulfinyl)pyrrolidine 2,2,2-trifluoroacetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was studied for its biological activities . Another study reported the synthesis of ethyl 3-(4-bromophenyl)-6-(4-methoxyphenyl)-1-methyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2; (H,6,7) .Chemical Reactions Analysis
Trifluoroacetic acid-mediated cascade reactions involving nucleophilic substitution and Smiles rearrangement have been reported . Another study reported reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with primary amines .Applications De Recherche Scientifique
- Suzuki–Miyaura Coupling : This reaction is a powerful tool for constructing carbon–carbon bonds. Researchers use it extensively to synthesize complex organic molecules, including pharmaceuticals. The trifluoroacetate salt of 3-(4-bromophenyl)-3-methylazetidine serves as a valuable building block in this context .
- Anticancer Drug Development : The compound’s structural features make it interesting for designing novel anticancer agents. Researchers explore its potential as a scaffold for developing targeted therapies .
Organic Synthesis and Medicinal Chemistry
Mécanisme D'action
While the exact mechanism of action for this specific compound is not available, similar compounds such as pyrazolines have been reported to exhibit various biological activities including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-3-methylazetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;3-2(4,5)1(6)7/h2-5,12H,6-7H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTYPLWYOYXVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)

![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)


![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)


![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)
